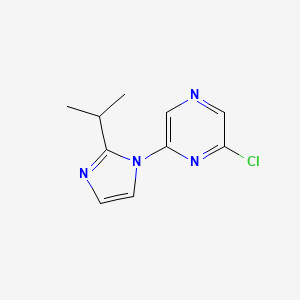

2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine

CAS No.: 1094842-75-7

Cat. No.: VC2899096

Molecular Formula: C10H11ClN4

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094842-75-7 |

|---|---|

| Molecular Formula | C10H11ClN4 |

| Molecular Weight | 222.67 g/mol |

| IUPAC Name | 2-chloro-6-(2-propan-2-ylimidazol-1-yl)pyrazine |

| Standard InChI | InChI=1S/C10H11ClN4/c1-7(2)10-13-3-4-15(10)9-6-12-5-8(11)14-9/h3-7H,1-2H3 |

| Standard InChI Key | BVZFIUFUONGKFZ-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NC=CN1C2=CN=CC(=N2)Cl |

| Canonical SMILES | CC(C)C1=NC=CN1C2=CN=CC(=N2)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine contains two distinct heterocyclic components that define its chemical identity. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, with a chlorine substituent at position 2. Connected to this at position 6 is an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole component features an isopropyl group at position 2, which contributes to the compound's lipophilicity and steric properties. This structural arrangement provides multiple nitrogen atoms that can participate in hydrogen bonding and coordinate with metal ions, influencing the compound's reactivity and potential biological interactions.

Physical Properties

The physical properties of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine can be inferred from its structure and the general characteristics of similar heterocyclic compounds. The compound exists as a solid at room temperature, typically appearing as a crystalline yellow solid based on reports of similar heterocyclic pyrazine derivatives. The presence of multiple nitrogen atoms in the structure contributes to its polarity, while the isopropyl group adds a degree of lipophilicity. This balance between polar and nonpolar regions affects its solubility profile, making it likely soluble in organic solvents such as ethyl acetate, dichloromethane, and alcohols, with limited solubility in water.

Spectroscopic Characteristics

The spectroscopic profile of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine provides valuable information for its identification and characterization. In proton NMR spectroscopy, the compound would exhibit characteristic signals for the aromatic protons of both the pyrazine and imidazole rings in the downfield region (approximately 7-9 ppm). The isopropyl group would show a distinctive pattern, with a septet for the methine proton (around 2.5-3.5 ppm) and two doublets for the methyl groups (around 1.0-1.5 ppm). In mass spectrometry, the compound would show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns likely involving the loss of the chlorine atom or the isopropyl group. Infrared spectroscopy would reveal characteristic absorption bands for the C=N stretching vibrations (around 1600-1500 cm⁻¹) and C-Cl stretching (around 750-700 cm⁻¹).

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine typically involves multiple steps, reflecting the compound's structural complexity. A common approach involves the separate preparation of appropriately functionalized pyrazine and imidazole components, followed by a coupling reaction to connect them. The synthetic strategy must account for regioselectivity challenges, particularly in the coupling step, to ensure that the imidazole connects at the desired position on the pyrazine ring. Various protecting group strategies may be employed to control the reactivity of the multiple nitrogen atoms present in both heterocyclic components, preventing unwanted side reactions and improving yields.

Pyrazine Ring Functionalization

Chemical Reactivity

Reactivity of the Pyrazine Ring

Applications in Scientific Research

Medicinal Chemistry Applications

2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine represents a valuable scaffold in medicinal chemistry research due to its structural features that enable multiple interaction points with biological targets. The nitrogen atoms in both the pyrazine and imidazole rings can form hydrogen bonds with amino acid residues in protein binding pockets, while the chlorine atom and isopropyl group contribute to lipophilic interactions. These structural characteristics make the compound a potential candidate for developing inhibitors targeting various enzymes and receptors, particularly those involved in central nervous system functions. The structural versatility of this compound allows for systematic modifications to optimize properties such as potency, selectivity, and pharmacokinetic profile, making it a promising starting point for drug discovery efforts.

Agrochemical Applications

The heterocyclic structure of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine also suggests potential applications in agrochemical research. Compounds containing pyrazine and imidazole rings have demonstrated activity against various agricultural pests, including insects, fungi, and weeds. The specific combination of structural features in this compound might confer selective toxicity against pest species while maintaining an acceptable safety profile for non-target organisms. Furthermore, the presence of the chlorine atom provides a convenient site for structural modifications to tune the compound's properties, potentially leading to derivatives with enhanced efficacy or improved environmental profiles. The development of such compounds could contribute to more sustainable agricultural practices by reducing reliance on broader-spectrum agrochemicals.

Materials Science Applications

Beyond biological applications, 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine holds promise in materials science research, particularly in the development of functional materials with specific electronic or optical properties. The compound's ability to coordinate with metal ions, as suggested by studies on related imidazole derivatives , could be exploited for the creation of metal-organic frameworks (MOFs) or coordination polymers with applications in catalysis, gas storage, or sensing. Additionally, the heterocyclic structure with its extended π-electron system might exhibit interesting photophysical properties, potentially leading to applications in organic electronics or photovoltaics. The tunability of these properties through structural modifications makes this compound a versatile building block for materials with tailored characteristics.

Biological Activity

Comparative Biological Activity Profile

To better understand the potential biological significance of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine, it is instructive to examine the biological activities of structurally related compounds. The table below presents a comparative analysis of potential biological activities based on structural features:

| Compound | Structural Features | Potential Biological Activities |

|---|---|---|

| 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine | Pyrazine ring with chlorine at position 2, imidazole ring with isopropyl at position 2 | Enzyme inhibition, receptor modulation, antimicrobial, antiparasitic |

| 2-Chloro-6-(1H-imidazol-1-yl)pyrazine | Lacks isopropyl group on imidazole | Reduced lipophilicity, potentially different selectivity profile |

| 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine | Contains pyrimidine instead of pyrazine, pyrazole instead of imidazole | Different hydrogen bonding pattern, altered selectivity |

| Imidazo[1,2-a]pyrazine derivatives | Fused ring system rather than separate rings | Different spatial arrangement, altered binding characteristics |

This comparative analysis highlights how subtle structural variations can potentially lead to significant differences in biological activity, emphasizing the importance of structure-activity relationship studies in optimizing compounds for specific applications.

Comparative Analysis with Similar Compounds

Structural Comparisons

A detailed structural comparison between 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine and related compounds provides valuable insights into the unique features that distinguish this molecule. When compared to 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine , both compounds contain heterocyclic rings with multiple nitrogen atoms and halogen substituents, but differ in the specific ring systems and connectivity patterns. While 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine features a direct connection between the pyrazine and imidazole rings, 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine contains a pyrimidine connected to a pyrazole ring, resulting in different electronic distributions and spatial arrangements of functional groups. These structural differences likely translate to distinct chemical properties and biological activities, highlighting the importance of precise structural design in molecular development.

Chemical Reactivity Comparison

The reactivity profiles of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine and related compounds reflect their structural differences and provide a framework for understanding their chemical behavior. In comparison to compounds featuring only single heterocyclic rings, such as 2-chloropyrazine or 2-isopropyl-1H-imidazole, 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine exhibits a more complex reactivity pattern due to the electronic interplay between the two connected heterocycles. The electron-withdrawing nature of the pyrazine ring can influence the electronic properties of the imidazole ring and vice versa, creating unique reactivity centers that differ from those in the individual ring systems. This electronic communication between the rings also affects properties such as acidity/basicity of the nitrogen atoms and susceptibility to nucleophilic or electrophilic attack, resulting in distinctive chemical behavior that can be exploited in various synthetic applications.

Physical Properties Comparison

The physical properties of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine reflect its unique structural features and distinguish it from related compounds. The table below presents a comparative analysis of predicted physical properties based on structural features:

| Compound | Lipophilicity (predicted logP) | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds | Implications |

|---|---|---|---|---|---|

| 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine | Moderate (2.0-3.0) | 4 (N atoms) | 0 | 1 (isopropyl group) | Balance of solubility and membrane permeability |

| 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine | Higher (3.0-4.0) | 3 (N atoms) | 0 | 1 (isopropyl group) | Increased lipophilicity due to iodine |

| Tetrakis(1-isopropyl-1H-imidazolium) compounds | Lower per unit (<2.0) | Multiple | Multiple | Multiple | Distinct solubility profile, potential for ionic interactions |

These physical property differences have significant implications for applications ranging from medicinal chemistry, where properties like lipophilicity affect pharmacokinetics, to materials science, where solubility and crystallization behavior influence processing and performance characteristics.

Future Research Directions

Structure Optimization Studies

Future research on 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine should prioritize comprehensive structure optimization studies to enhance its properties for specific applications. Systematic modifications of key structural elements, such as replacing the chlorine atom with other substituents or altering the position and nature of the isopropyl group, could yield derivatives with improved activity profiles or physicochemical properties. Advanced computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, would facilitate the rational design of optimized analogues by predicting how structural changes might affect interactions with biological targets. Additionally, investigating the effects of introducing additional functional groups at various positions on both the pyrazine and imidazole rings could reveal unexpected structure-activity relationships and lead to compounds with novel properties or enhanced activities.

Expanded Biological Evaluation

A critical direction for future research involves expanded biological evaluation of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine across diverse therapeutic areas. Comprehensive screening against panels of enzymes, receptors, and cellular targets would help identify the most promising biological activities and guide further development efforts. Particular attention should be given to evaluating the compound's potential antimicrobial, antiparasitic, and anticancer activities, as heterocyclic compounds with similar structural features have shown promise in these areas. Mechanistic studies to elucidate the precise molecular interactions responsible for any observed biological effects would provide valuable insights for structure-based optimization. Additionally, preliminary in vivo studies in appropriate animal models would help assess the compound's pharmacokinetic properties and efficacy in more complex biological systems, bridging the gap between in vitro findings and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume